molecular formula C9H15BrO3 B15174194 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one CAS No. 919787-98-7

1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one

Cat. No.: B15174194
CAS No.: 919787-98-7
M. Wt: 251.12 g/mol
InChI Key: UVFWRRJESIVBNY-UHFFFAOYSA-N
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Description

1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is an organic compound with the molecular formula C9H15BrO3. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a ketone group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone group can participate in various addition and reduction reactions. The dioxolane ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromomethyl-1,3-dioxolane: Similar structure but lacks the ketone group.

    4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group instead of a bromopentyl group.

    (1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent with a similar dioxolane ring

Uniqueness

1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is unique due to the combination of its bromine atom, dioxolane ring, and ketone group, which confer specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

CAS No.

919787-98-7

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

1-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one

InChI

InChI=1S/C9H15BrO3/c1-9(12-5-6-13-9)4-2-3-8(11)7-10/h2-7H2,1H3

InChI Key

UVFWRRJESIVBNY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCC(=O)CBr

Origin of Product

United States

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